Boc-aminooxy-ethyl-SS-propanol

Description

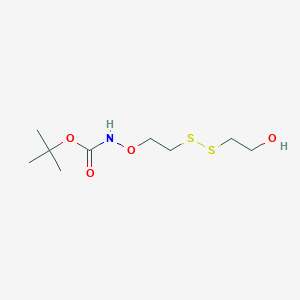

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S2/c1-9(2,3)14-8(12)10-13-5-7-16-15-6-4-11/h11H,4-7H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJVBSKVTYVXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCSSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-aminooxy-ethyl-SS-propanol: A Redox-Responsive Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-aminooxy-ethyl-SS-propanol is a heterobifunctional, cleavable linker molecule with significant potential in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a redox-sensitive disulfide bond, allows for a two-step conjugation and cleavage strategy. This design enables the stable linkage of payloads to biomolecules under physiological conditions and their subsequent triggered release in the reducing environments characteristic of the intracellular space. This guide provides a comprehensive overview of the core properties, a representative synthesis protocol, and the application of this compound in the context of ADC development, complete with detailed experimental methodologies and data presented for clarity and reproducibility.

Core Properties of this compound

This compound, with the chemical formula C9H19NO4S2 and a molecular weight of approximately 269.38 g/mol , is a key tool in the construction of advanced bioconjugates.[1][2] Its functionality is defined by two key moieties:

-

Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the highly reactive aminooxy functionality. This protection is stable under a variety of conditions but can be efficiently removed under mild acidic conditions to reveal the aminooxy group. This functionality can then react specifically with aldehydes or ketones on a target molecule to form a stable oxime linkage.[3]

-

Redox-Responsive Disulfide Bond: The disulfide (-S-S-) bond within the linker is stable in the extracellular environment but is susceptible to cleavage by reducing agents such as glutathione, which is present in significantly higher concentrations inside cells compared to the bloodstream. This redox-sensitivity allows for the targeted release of a conjugated payload within the intracellular environment of target cells.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2128735-21-5 | [1][2] |

| Molecular Formula | C9H19NO4S2 | [1][2] |

| Molecular Weight | 269.38 g/mol | [1][2] |

| Appearance | White to off-white solid | Generic Supplier Data |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, DCM) | Generic Supplier Data |

| Storage | -20°C | Generic Supplier Data |

Representative Synthesis of this compound

Experimental Protocol: A Representative Three-Step Synthesis

Step 1: Synthesis of 2-((2-hydroxyethyl)disulfanyl)ethan-1-ol

-

To a solution of cystamine (B1669676) dihydrochloride (B599025) (1 eq) in water, add sodium bicarbonate (2.2 eq) and stir until the cystamine is fully dissolved and the solution is basic.

-

Add 2-mercaptoethanol (B42355) (2.2 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate (B1210297).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of tert-butyl (2-((2-hydroxyethyl)disulfanyl)ethoxy)carbamate

-

Dissolve the product from Step 1 (1 eq) and N-Boc-2-bromoethylamine (1.1 eq) in a suitable solvent such as acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.

-

Stir the reaction at room temperature for 48 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography.

Step 3: Boc Protection of the Hydroxyl Group to yield this compound is a misinterpretation of the starting material's name. A more likely final step is the reaction of the synthesized disulfide with a protected aminooxy propanol (B110389) derivative. A corrected plausible final step is provided below.

Alternative Step 3: Synthesis of this compound via Disulfide Exchange

-

Activate the hydroxyl group of 3-mercaptopropan-1-ol by reacting it with 2,2'-dithiodipyridine (B1663999) to form a pyridyl disulfide derivative.

-

React the product from Step 2, tert-butyl (2-((2-hydroxyethyl)disulfanyl)ethoxy)carbamate, which contains a free thiol after a reduction step, with the activated 3-(pyridin-2-yldisulfanyl)propan-1-ol.

-

This thiol-disulfide exchange reaction will yield the desired product, this compound.

-

Purify the final product using column chromatography.

Hypothetical Synthesis Data

| Step | Product | Starting Materials | Representative Yield (%) | Purity (%) (by HPLC) |

| 1 | 2-((2-hydroxyethyl)disulfanyl)ethan-1-ol | Cystamine, 2-mercaptoethanol | 75 | >95 |

| 2 | tert-butyl (2-((2-hydroxyethyl)disulfanyl)ethoxy)carbamate | Product of Step 1, N-Boc-2-bromoethylamine | 60 | >98 |

| 3 | This compound | Product of Step 2, Activated 3-mercaptopropan-1-ol | 50 | >98 |

Application in Antibody-Drug Conjugate (ADC) Development

The primary application of this compound is in the construction of ADCs. The linker serves to connect a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific antigen on cancer cells.

Workflow for ADC Construction and Evaluation

Experimental Protocol: ADC Synthesis and Characterization

1. Preparation of the Linker-Payload Conjugate:

-

Boc Deprotection: Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM). Stir at room temperature for 1-2 hours. Monitor deprotection by TLC. Evaporate the solvent and TFA under reduced pressure.

-

Payload Conjugation: Dissolve the deprotected linker and a ketone- or aldehyde-containing cytotoxic payload (e.g., a derivative of auristatin or calicheamicin) in a suitable buffer (e.g., sodium acetate buffer, pH 4.5-5.5). Add aniline (B41778) as a catalyst. Stir the reaction mixture at room temperature for 12-24 hours.

-

Purification: Purify the linker-payload conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Antibody Modification and Conjugation:

-

Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Partial Reduction: Partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The stoichiometry of TCEP to antibody will determine the average number of available thiols.

-

Conjugation: Add the purified linker-payload conjugate (with an appropriate reactive group for thiols, such as a maleimide, introduced to the propanol end) to the reduced antibody solution. Allow the reaction to proceed at 4°C for 12-16 hours.

-

Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and any aggregates.

3. ADC Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC.

-

Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an enzyme-linked immunosorbent assay (ELISA).

Mechanism of Action and Intracellular Payload Release

The efficacy of an ADC constructed with this compound relies on a sequence of events leading to the targeted release of the cytotoxic payload.

References

An In-depth Technical Guide to Boc-aminooxy-ethyl-SS-propanol: A Cleavable Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-aminooxy-ethyl-SS-propanol is a heterobifunctional crosslinker of significant interest in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a Boc-protected aminooxy group and a cleavable disulfide bond, offers a versatile platform for the site-specific and stable conjugation of therapeutic payloads to biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, a proposed synthetic pathway, and its mechanism of action in the context of ADC development.

Chemical Structure and Properties

This compound, with the chemical formula C9H19NO4S2 and a molecular weight of approximately 269.38 g/mol , is characterized by three key functional components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a disulfide (-S-S-) linkage, and a terminal hydroxyl group.[1]

-

Boc-Protected Aminooxy Group: The aminooxy moiety (–O–NH2) provides a chemoselective handle for conjugation to aldehyde or ketone groups, forming a stable oxime linkage. The Boc protecting group ensures the stability of the aminooxy group during storage and initial reaction steps and can be readily removed under mild acidic conditions to unmask the reactive functionality.[2]

-

Disulfide Bond: The disulfide bond serves as a cleavable linker. It is stable under physiological conditions in the bloodstream but can be readily reduced by intracellular reducing agents such as glutathione, leading to the release of the conjugated payload inside the target cell.[2][3]

-

Propanol (B110389) Moiety: The terminal hydroxyl group on the propanol side of the disulfide bond can be further functionalized, although in many applications it remains as is.

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C9H19NO4S2 | [1] |

| Molecular Weight | 269.38 g/mol | [1] |

| CAS Number | 2128735-21-5 | [1] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Generic |

| Storage | Recommended at -20°C | [2] |

Proposed Synthetic Pathway

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of S-(3-hydroxypropyl) 2-(tert-butoxycarbonylaminooxy)ethanethioate

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-(aminooxy)ethanethiol in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Addition of Acylating Agent: To the stirred solution, add 3-bromo-1-propanol (B121458) and a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in stoichiometric amounts.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with a mild aqueous acid (e.g., 0.1 M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Disulfide Bond Formation

-

Thioacetate Deprotection and Disulfide Exchange: The purified S-(3-hydroxypropyl) 2-(tert-butoxycarbonylaminooxy)ethanethioate is dissolved in a suitable solvent mixture, such as methanol/water.

-

Base-catalyzed Hydrolysis: A base, such as sodium hydroxide (B78521) or sodium methoxide, is added to hydrolyze the thioacetate, generating the corresponding thiol in situ.

-

Oxidation to Disulfide: The thiol is then oxidized to form the symmetrical disulfide. This can be achieved by bubbling air through the solution or by using a mild oxidizing agent like iodine or dimethyl sulfoxide (B87167) (DMSO). Alternatively, a disulfide exchange reaction with a pre-formed disulfide of 3-hydroxypropanethiol could be employed.

-

Final Purification: The resulting this compound is then extracted into an organic solvent, dried, and purified by column chromatography to yield the final product.

Application in Antibody-Drug Conjugates (ADCs)

This compound serves as a critical component in the construction of ADCs, which are designed to selectively deliver potent cytotoxic drugs to cancer cells. The linker's dual functionality allows for a staged conjugation and release process.

Experimental Workflow: ADC Synthesis and Action

-

Antibody Modification: The monoclonal antibody (mAb) is first modified to introduce a reactive aldehyde or ketone group. This can be achieved through various methods, such as the oxidation of carbohydrate residues in the Fc region or the incorporation of unnatural amino acids.

-

Linker Deprotection and Conjugation: The Boc group on the linker is removed using a mild acid, such as trifluoroacetic acid (TFA), to expose the reactive aminooxy group. The deprotected linker-payload conjugate is then reacted with the modified antibody, forming a stable oxime bond.

-

ADC Circulation and Targeting: The resulting ADC circulates in the bloodstream, with the disulfide bond remaining stable. The antibody component directs the ADC to the target cancer cells by binding to a specific cell surface antigen.

-

Internalization and Payload Release: Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis. Inside the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond, releasing the cytotoxic payload.

-

Induction of Cell Death: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.

Signaling Pathway of ADC-Mediated Cell Death

The released cytotoxic payload from the ADC induces cell death through various signaling pathways, depending on the nature of the drug. Common payloads are highly potent agents that interfere with critical cellular processes.

-

Microtubule Inhibitors (e.g., Auristatins, Maytansinoids): These drugs disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

DNA Damaging Agents (e.g., Calicheamicins, Duocarmycins): These agents cause DNA double-strand breaks, activating DNA damage response pathways that ultimately trigger apoptosis.

Conclusion

This compound is a valuable tool in the development of sophisticated bioconjugates, particularly ADCs. Its well-defined chemical functionalities allow for controlled, site-specific conjugation and environmentally sensitive cleavage, ensuring that the therapeutic payload is delivered effectively to the target site while minimizing off-target toxicity. The proposed synthetic pathway provides a framework for its preparation, and the outlined workflows and signaling pathways illustrate its critical role in the design of next-generation targeted therapies. Further research into optimizing its synthesis and exploring its application with novel payloads will continue to advance the field of drug delivery and targeted medicine.

References

- 1. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Core Mechanism of Action of Boc-aminooxy-ethyl-SS-propanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-aminooxy-ethyl-SS-propanol is a heterobifunctional, cleavable linker integral to the design of advanced Antibody-Drug Conjugates (ADCs). Its strategic design incorporates a disulfide bond, which serves as a trigger for the release of cytotoxic payloads within the targeted cancer cells. The mechanism of action is predicated on the significant differential in the reductive potential between the extracellular environment and the intracellular milieu of tumor cells. This guide provides a comprehensive overview of the core principles governing the action of this compound, detailed experimental protocols for its characterization, and a quantitative analysis of its anticipated behavior based on data from structurally related disulfide linkers.

Introduction to this compound in ADC Technology

Antibody-Drug Conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker component is of paramount importance, ensuring the stability of the ADC in systemic circulation and facilitating the timely release of the payload upon internalization into the target cell.

This compound is a state-of-the-art cleavable linker. Its structure features:

-

A Boc (tert-butyloxycarbonyl)-protected aminooxy group : This functionality allows for the stable and specific conjugation to a payload molecule, often through the formation of an oxime bond. The Boc protecting group can be removed under specific conditions to enable this conjugation.

-

An ethyl-SS-propanol core : This central component contains the critical disulfide bond (-S-S-). The propanol (B110389) moiety introduces steric hindrance around the disulfide bond, a key feature that enhances the linker's stability in plasma.

-

A terminal functional group (implied) : For conjugation to the antibody, this linker would possess a reactive group at the propanol end, allowing for attachment to amino acid residues on the monoclonal antibody, such as cysteine or lysine.

The strategic incorporation of the disulfide bond is the lynchpin of its mechanism of action, enabling a targeted release of the cytotoxic drug.

Core Mechanism of Action: Reductive Cleavage

The central mechanism of action for this compound within an ADC is the reductive cleavage of its disulfide bond. This process is highly specific to the intracellular environment of cells.

The Role of the Intracellular Reducing Environment

The cytoplasm of mammalian cells maintains a highly reducing environment compared to the oxidizing extracellular space. This is primarily due to a significant concentration gradient of the tripeptide glutathione (B108866) (GSH).

-

Intracellular Glutathione (GSH) Concentration : Approximately 1-10 mM.

-

Extracellular (Plasma) Glutathione (GSH) Concentration : Approximately 2-20 µM.

This substantial difference in GSH concentration is the primary driver for the selective cleavage of the disulfide bond within the target cell.

Thiol-Disulfide Exchange Reaction

Upon internalization of the ADC into the target cell, the disulfide bond of the linker is exposed to the high intracellular concentration of GSH. Glutathione initiates a thiol-disulfide exchange reaction, leading to the cleavage of the linker and the release of the payload.

The reaction proceeds as follows:

-

A molecule of GSH attacks one of the sulfur atoms of the disulfide bond in the linker.

-

This forms a mixed disulfide between the linker and glutathione, and releases the payload-thiol.

-

A second molecule of GSH can then react with the mixed disulfide, regenerating the linker-thiol and forming oxidized glutathione (GSSG).

Enzymatic Contribution to Cleavage

In addition to the direct action of glutathione, intracellular enzymes can also facilitate the reduction of the disulfide bond. Key enzymatic systems include:

-

Thioredoxin (Trx) System : Comprising Thioredoxin Reductase and Thioredoxin.

-

Glutaredoxin (Grx) System : This system utilizes glutathione to reduce disulfide bonds.

These enzymatic pathways can accelerate the rate of payload release, enhancing the cytotoxic efficacy of the ADC.

The Impact of Steric Hindrance

The propanol group adjacent to the disulfide bond in this compound introduces steric hindrance. This structural feature is critical for:

-

Enhanced Plasma Stability : The steric bulk around the disulfide bond protects it from premature reduction by low levels of circulating thiols in the bloodstream, thereby increasing the ADC's half-life and minimizing off-target toxicity.

-

Modulated Cleavage Rate : While enhancing stability, the steric hindrance can also influence the rate of intracellular cleavage. This allows for the fine-tuning of the payload release kinetics. Slower release can sometimes be advantageous, leading to a sustained cytotoxic effect.

Quantitative Data Presentation

The following tables summarize representative quantitative data for sterically hindered disulfide linkers, which can be considered analogous to this compound. It is important to note that specific data for this particular linker is not widely available in the public domain, and these values should be used as a general guide.

Table 1: Comparative Stability of Disulfide Linkers

| Linker Type | Plasma Half-life (t½) in human plasma (hours) | Intracellular Half-life (t½) in 5 mM GSH (hours) | Reference |

| Non-hindered Disulfide | 12 - 24 | < 0.5 | Representative |

| Sterically Hindered Disulfide (e.g., propanol-adjacent) | > 100 | 1 - 4 | Representative |

Table 2: Influence of Glutathione Concentration on Cleavage Rate

| Glutathione (GSH) Concentration | Apparent First-Order Rate Constant (k_app) for Cleavage (s⁻¹) | Reference |

| 10 µM (Extracellular) | ~ 1 x 10⁻⁷ | Representative |

| 1 mM (Intracellular) | ~ 5 x 10⁻⁵ | Representative |

| 10 mM (Intracellular - Tumor) | ~ 5 x 10⁻⁴ | Representative |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize an ADC containing a linker such as this compound.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in human plasma.

Materials:

-

ADC conjugate

-

Freshly prepared human plasma

-

Phosphate-buffered saline (PBS)

-

Internal standard for LC-MS analysis

-

Protein A or G affinity chromatography resin

Procedure:

-

Incubate the ADC in human plasma at 37°C at a concentration of 100 µg/mL.

-

At various time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

-

Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing a known concentration of an internal standard.

-

Centrifuge to precipitate plasma proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

To determine the amount of intact ADC, capture the ADC from a separate aliquot of the plasma mixture using Protein A or G resin.

-

Wash the resin to remove unbound plasma proteins.

-

Elute the ADC and analyze by hydrophobic interaction chromatography (HIC) or reverse-phase HPLC to determine the drug-to-antibody ratio (DAR).

In Vitro Cleavage Assay with Glutathione

Objective: To determine the kinetics of payload release in the presence of reducing agents.

Materials:

-

ADC conjugate

-

Reduced glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) as a positive control

-

LC-MS/MS system

Procedure:

-

Prepare solutions of GSH in PBS at various concentrations (e.g., 10 µM, 1 mM, 5 mM, 10 mM).

-

Add the ADC to each GSH solution to a final concentration of 20 µg/mL.

-

Incubate the reactions at 37°C.

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of each reaction.

-

Quench the reaction by adding an equal volume of acetonitrile.

-

Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.

-

Calculate the cleavage rate constant from the time-course data.

Cell-Based ADC Internalization and Payload Release Assay

Objective: To visualize and quantify the internalization of the ADC and the subsequent release of the payload in a cellular context.

Materials:

-

Target cancer cell line (expressing the antigen for the ADC's antibody)

-

ADC conjugated with a fluorescently labeled payload

-

Control ADC (non-binding or with a non-cleavable linker)

-

Cell culture medium

-

Lysosomal tracking dye (e.g., LysoTracker)

-

Confocal microscope

Procedure:

-

Plate the target cells in a glass-bottom imaging dish and allow them to adhere overnight.

-

Treat the cells with the fluorescently labeled ADC at a concentration of 1-5 µg/mL.

-

Incubate the cells for various time periods (e.g., 1, 4, 8, 24 hours) at 37°C.

-

In the last 30 minutes of incubation, add a lysosomal tracking dye to visualize lysosomes.

-

Wash the cells with PBS to remove unbound ADC.

-

Image the cells using a confocal microscope.

-

Quantify the colocalization of the fluorescent payload signal with the lysosomal marker to assess lysosomal trafficking and payload release.

Visualization of Pathways and Workflows

Signaling Pathway: ADC Internalization and Payload Release

A Technical Guide to Boc-aminooxy-ethyl-SS-propanol: A Cleavable Linker for Advanced Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, specifications, and applications of Boc-aminooxy-ethyl-SS-propanol, a bifunctional, cleavable linker integral to the development of next-generation antibody-drug conjugates (ADCs). This document details the linker's chemical characteristics and its strategic role in the targeted delivery of therapeutic payloads.

Core Properties and Specifications

This compound is a versatile chemical entity designed with two key functionalities: a Boc-protected aminooxy group and a disulfide bond. This unique structure allows for a two-step ligation and cleavage strategy, crucial for the controlled release of cytotoxic agents in the target cellular environment.

Quantitative data for this compound are summarized below for ease of reference.

| Property | Specification | Reference(s) |

| Chemical Name | tert-butyl (2-((2-hydroxyethyl)disulfanyl)ethoxy)carbamate | [1] |

| Molecular Formula | C₉H₁₉NO₄S₂ | [2][3][4] |

| Molecular Weight | 269.38 g/mol | [3][4] |

| CAS Number | 2128735-21-5 | [2][3][4] |

| Purity | Typically ≥98% | [2] |

| Appearance | Not specified in provided results | |

| Storage Conditions | -20°C for long-term storage | [2] |

| Shipping Conditions | Ambient Temperature | [2] |

Mechanism of Action and Application in Drug Development

This compound serves as a cleavable ADC linker, a critical component that connects a monoclonal antibody to a potent cytotoxic drug.[1][3][5] The design of this linker allows for stable drug conjugation in systemic circulation and selective payload release within the target cell.

The linker's functionality is based on a dual-release mechanism:

-

Aminooxy-Carbonyl Reaction (Oxime Formation): The Boc-protected aminooxy group provides a latent reactive handle. Following deprotection under mild acidic conditions, the revealed aminooxy group can react with an aldehyde or ketone moiety on a cytotoxic payload to form a stable oxime linkage.[6] This chemoselective ligation is highly efficient and can be performed under biocompatible conditions.[7][8]

-

Disulfide Bond Cleavage: The disulfide bond within the linker is stable in the bloodstream but is susceptible to cleavage in the reducing environment of the cell's cytoplasm, particularly due to the high concentration of glutathione (B108866) (GSH).[2] This reductive cleavage liberates the drug from the linker, leading to targeted cell death.

The propanol (B110389) group on the linker can be used for further modifications or to attach to the antibody or payload, depending on the desired conjugation strategy.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patents, the following sections outline the general experimental principles for its use in the construction of antibody-drug conjugates.

Boc Deprotection and Payload Conjugation

The first step in utilizing this linker is the removal of the tert-butoxycarbonyl (Boc) protecting group from the aminooxy moiety.

General Protocol for Boc Deprotection:

-

Dissolve this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or dioxane).

-

Add a mild acidic reagent, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, remove the acid and solvent under vacuum to yield the deprotected linker.

Payload Conjugation via Oxime Ligation:

-

Dissolve the deprotected aminooxy-linker and the aldehyde- or ketone-functionalized cytotoxic payload in a suitable buffer, typically with a pH around 5 to facilitate the reaction.[9]

-

Allow the reaction to proceed at room temperature.

-

Purify the resulting linker-payload conjugate using chromatography techniques such as reversed-phase HPLC.

Antibody-Linker-Payload Conjugation

The conjugation of the linker-payload construct to a monoclonal antibody is a critical step in ADC synthesis. This is typically achieved by targeting specific amino acid residues on the antibody surface.

General Protocol for Conjugation to Antibody Lysine (B10760008) Residues:

-

Activate the hydroxyl group of the propanol moiety on the linker-payload conjugate to create a reactive ester (e.g., an NHS ester).

-

Incubate the activated linker-payload with the antibody in a suitable buffer (pH ~8.0-8.5) to facilitate the reaction with primary amines on lysine residues.[]

-

Monitor the reaction to achieve the desired drug-to-antibody ratio (DAR).

-

Purify the resulting ADC using size exclusion or affinity chromatography to remove unconjugated linker-payload and other impurities.[]

Visualizing the Workflow and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involved in the application of this compound.

References

- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. scispace.com [scispace.com]

- 8. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Boc Protected Aminooxy Group Chemistry for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic and medicinal chemistry, enabling the selective modification of complex biomolecules. Among these, the tert-butyloxycarbonyl (Boc) group, in conjunction with the aminooxy functional group, provides a powerful toolkit for bioconjugation, drug delivery, and peptide synthesis. This technical guide delves into the core principles of Boc-protected aminooxy chemistry, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this field.

Core Concepts: The Synergy of Boc Protection and Aminooxy Reactivity

The chemistry of Boc-protected aminooxy compounds revolves around two key functionalities: the acid-labile Boc protecting group and the nucleophilic aminooxy group. The Boc group temporarily masks the highly reactive aminooxy moiety, preventing unwanted side reactions during synthesis and purification.[1][2] Upon selective removal of the Boc group under acidic conditions, the liberated aminooxy group is poised to react with aldehydes or ketones to form a stable oxime linkage.[3][4][5][6] This bioorthogonal reaction, known as oxime ligation, is highly specific and proceeds efficiently under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules.[7]

The versatility of this chemical strategy is further enhanced by the commercial availability of a wide range of Boc-protected aminooxy reagents. These include simple building blocks like Boc-aminooxyacetic acid (Boc-AOA-OH) and more complex structures incorporating polyethylene (B3416737) glycol (PEG) linkers of varying lengths, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[8][9][10]

Synthesis and Handling of Boc-Aminooxy Compounds

While many Boc-aminooxy reagents are commercially available, understanding their synthesis provides valuable insights into their stability and handling. A common strategy for the synthesis of Boc-protected aminooxy amines involves a multi-step process starting from readily available Cbz-protected amino alcohols, with overall yields typically ranging from 60-95%.[11]

General Stability and Storage:

Boc-protected aminooxy compounds are generally stable crystalline solids that can be stored at 2-8°C.[12] However, it is crucial to protect them from strong acidic conditions to prevent premature deprotection.[13] The deprotected aminooxy group is highly reactive towards aldehydes and ketones, including acetone, which is a common laboratory solvent. Therefore, careful handling and the use of high-purity solvents are essential to avoid unwanted side reactions.

Key Experimental Protocols

This section provides detailed methodologies for the fundamental reactions involving Boc-protected aminooxy groups.

Boc Deprotection of Aminooxy Groups

The removal of the Boc group is a critical step to unmask the reactive aminooxy functionality. The most common method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the Boc-protected aminooxy compound in a suitable solvent, such as dichloromethane (B109758) (DCM).

-

Acid Treatment: Add an equal volume of TFA to the solution (e.g., 1:1 v/v DCM:TFA). For substrates sensitive to strong acid, a lower concentration of TFA (e.g., 20-50% in DCM) can be used, though this may require longer reaction times.[14][15]

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by an appropriate analytical method, such as thin-layer chromatography (TLC) or mass spectrometry.

-

Work-up: Remove the TFA and solvent under reduced pressure. The resulting amine is often obtained as a TFA salt. To obtain the free amine, the residue can be dissolved in a suitable solvent and treated with a mild base, or passed through a basic ion-exchange resin.

Protocol 2: Boc Deprotection using HCl in Dioxane

-

Dissolution: Dissolve the Boc-protected aminooxy compound in anhydrous dioxane.

-

Acid Treatment: Add a 4 M solution of HCl in dioxane.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours.[16]

-

Work-up: Remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected aminooxy compound.

Solid-Phase Peptide Synthesis (SPPS) with Boc-Aminooxyacetic Acid

Boc-aminooxyacetic acid can be readily incorporated into peptides during SPPS to introduce a site for subsequent conjugation.

Protocol 3: Coupling of Boc-Aminooxyacetic Acid in Boc-SPPS

-

Resin Preparation: Start with a suitable resin for Boc-SPPS (e.g., MBHA resin for peptide amides). Perform the standard deprotection of the N-terminal Boc group of the resin-bound peptide using TFA in DCM.

-

Neutralization: Neutralize the resulting TFA salt on the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DMF.

-

Activation: In a separate vessel, pre-activate Boc-aminooxyacetic acid (2-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of DIEA in DMF.

-

Coupling: Add the activated Boc-aminooxyacetic acid solution to the resin and agitate for 1-2 hours.

-

Monitoring: Monitor the coupling efficiency using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[17]

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.

Oxime Ligation for Bioconjugation

Once the Boc group is removed, the free aminooxy group can be conjugated to an aldehyde or ketone-containing molecule. The following is a general protocol for the labeling of a glycoprotein.

Protocol 4: Aminooxy Labeling of an Oxidized Antibody

-

Antibody Oxidation:

-

Prepare a solution of the antibody (e.g., IgG) in a suitable buffer (e.g., 1X PBS).

-

Add 1/10th volume of 1 M sodium acetate, 1.5 M NaCl, pH 5.5.

-

Add 1/10th volume of a freshly prepared 100 mM sodium periodate (B1199274) (NaIO₄) solution.

-

Incubate for 10-30 minutes at room temperature or on ice, protected from light. This step oxidizes the carbohydrate moieties on the antibody to generate aldehyde groups.

-

Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 100 mM.

-

-

Oxime Ligation:

-

To the oxidized antibody solution, add the deprotected aminooxy-functionalized molecule (e.g., an aminooxy-PEG-drug conjugate) in a desired molar excess.

-

For catalyzed reactions, add a stock solution of aniline (B41778) or a derivative (e.g., m-phenylenediamine) to a final concentration of 10-100 mM.[3][4][6]

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight.

-

Monitor the conjugation by a suitable analytical technique, such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Purify the resulting antibody conjugate using a desalting column or size-exclusion chromatography to remove excess labeling reagent and catalyst.

-

Quantitative Data on Boc-Aminooxy Chemistry

The efficiency of the reactions described above is critical for the successful synthesis of well-defined bioconjugates. The following tables summarize key quantitative data from the literature.

Table 1: Boc Deprotection of Aminooxy Groups

| Deprotection Reagent | Substrate | Conditions | Time | Yield/Purity | Reference |

| 55% TFA in DCM | Peptides on solid support | Room Temperature | 30 min | Average purity 9% higher than with 100% TFA | [14] |

| 100% TFA | Peptides on solid support | Room Temperature | 5 min | Lower purity due to incomplete deprotection | [14] |

| 4 M HCl in dioxane | Boc-amino acids and peptides | Room Temperature | 30 min | High yield and good selectivity | |

| TFA in DCM | Ester-containing molecule | Room Temperature | 30 min | ~80-90% deprotection with 10-20% ester cleavage | N/A |

| Oxalyl chloride/MeOH | N-Boc-L-tryptophan | Room Temperature | 3 h | Complete conversion |

Table 2: Coupling Efficiency in Solid-Phase Peptide Synthesis

| Coupled Amino Acid | Coupling Conditions | Monitoring Method | Coupling Efficiency | Reference |

| Boc-amino acids (general) | "Classical" Merrifield method | Ninhydrin reaction | Incomplete couplings (≤99%) are common | [17] |

| Boc-His, Thr, Arg, Val, Ile, Gln | Boc-benzyl strategy | Ninhydrin reaction | Among the most difficult to couple | [17] |

| Boc-aminooxyacetic acid | DCC/HOBt | Not specified | Can minimize N-overacylation | [18] |

Table 3: Kinetics and Yields of Oxime Ligation

| Carbonyl Substrate | Aminooxy Substrate | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Yield/Conversion | Reference |

| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | High | [3] |

| Aldehyde-functionalized GFP | Dansyl-aminooxy | Aniline (100 mM) | 7.0 | - | - | [4] |

| Aldehyde-functionalized GFP | Dansyl-aminooxy | m-Phenylenediamine (100 mM) | 7.0 | ~2-fold faster than aniline | - | [4] |

| Aldehyde-functionalized GFP | Dansyl-aminooxy | m-Phenylenediamine (750 mM) | 7.0 | ~15-fold faster than aniline at 100 mM | Complete in 90s | [4] |

| Ketone (p-acetyl phenylalanine) | Aminooxy-PEG | m-Phenylenediamine | - | Slower than aldehydes, but efficient with catalyst | - | [5] |

| Aldehyde | Aminooxy-PEG | p-Phenylenediamine (pH 7) | 7.0 | 120-fold faster than uncatalyzed | High | [6][19] |

| Ketone | Aminooxy-peptide | None (oxidative coupling) | 7.0-8.5 | Slower than aldehydes | >80% conversion after 24h | [20] |

Visualizing Workflows with Graphviz

The following diagrams, generated using the DOT language, illustrate key workflows in Boc-protected aminooxy chemistry.

Conclusion

Boc-protected aminooxy chemistry offers a robust and versatile platform for the precise modification of peptides, proteins, and other biomolecules. The ability to mask the highly reactive aminooxy group with the acid-labile Boc protecting group allows for controlled, multi-step synthetic strategies. The subsequent oxime ligation provides a stable and specific linkage to aldehyde or ketone functionalities. By understanding the core principles, leveraging the detailed experimental protocols, and considering the quantitative data presented in this guide, researchers can effectively implement this powerful chemical tool in their drug development and bioconjugation endeavors. The continued development of new catalysts and linker technologies will undoubtedly further expand the applications of Boc-protected aminooxy chemistry in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One moment, please... [glycomindsynth.com]

- 8. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]

- 9. t-Boc-Aminooxy-PEG4-NHS ester, 2401831-99-8 | BroadPharm [broadpharm.com]

- 10. scispace.com [scispace.com]

- 11. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Disulfide Bond Cleavage Mechanisms in Linkers

This technical guide provides a comprehensive overview of the core mechanisms governing the cleavage of disulfide bonds within linkers, a critical process for the controlled release of therapeutic agents. Disulfide linkers are a cornerstone in the design of advanced drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), due to their inherent stability in systemic circulation and susceptibility to cleavage within the target cell's reducing environment.[][2][3] Understanding the nuances of this cleavage is paramount for optimizing drug efficacy and minimizing off-target toxicity.[4][5]

Core Cleavage Mechanisms

The selective cleavage of disulfide linkers is primarily driven by the stark difference in redox potential between the extracellular environment and the intracellular cytoplasm.[6] The cytoplasm's highly reducing nature, maintained by a high concentration of glutathione (B108866), facilitates the efficient scission of the disulfide bridge.[][7]

Thiol-Disulfide Exchange with Glutathione (GSH)

The principal mechanism for disulfide bond cleavage inside a cell is the thiol-disulfide exchange reaction, predominantly mediated by the tripeptide glutathione (GSH).[8][9][10] The intracellular concentration of GSH (1-10 mM) is up to 1000-fold higher than in the blood plasma (~5 µM), creating a strong reducing environment.[][6]

The reaction proceeds via a nucleophilic attack of the thiolate anion of GSH (GS⁻) on one of the sulfur atoms of the linker's disulfide bond.[8][9] This results in the formation of a mixed disulfide (Linker-S-S-G) and the release of the drug-thiolate intermediate. A second GSH molecule then attacks the mixed disulfide, releasing the linker-thiol and forming oxidized glutathione (GSSG).[11] This two-step process ensures the irreversible release of the active therapeutic payload.

Enzymatic Cleavage

In addition to direct reduction by GSH, enzymatic systems within the cell can catalyze and accelerate disulfide bond cleavage.[12][13] Key enzymatic players include the thioredoxin (Trx) and glutaredoxin (Grx) systems.[12][13][14]

-

Thioredoxin (Trx) System: This system comprises Thioredoxin, Thioredoxin Reductase (TrxR), and NADPH. TrxR uses NADPH as a reducing equivalent to reduce Trx, which in turn directly reduces the disulfide bond on the linker.[13][15]

-

Glutaredoxin (Grx) System: Grx specifically catalyzes the reduction of mixed disulfides formed between proteins/linkers and glutathione. This system is crucial for regenerating the reduced linker from the Linker-S-S-G intermediate.[12][13]

These enzymatic pathways are essential for maintaining cellular redox homeostasis and have been shown to effectively cleave disulfide bonds in xenobiotic molecules, including ADC linkers.[12][13]

Factors Influencing Linker Stability and Cleavage

The rate and efficiency of disulfide cleavage are not constant; they are influenced by the chemical structure of the linker itself.

Steric Hindrance

Introducing bulky substituents, such as methyl groups, adjacent to the disulfide bond can sterically hinder the approach of nucleophiles like GSH.[4][7] This strategy is widely used to enhance the in vivo stability of ADCs, preventing premature drug release in circulation.[4][16] However, a balance must be struck; excessive hindrance can impede the desired cleavage within the target cell, reducing the ADC's potency.[7]

Electronic Effects

The electronic properties of the groups attached to the disulfide bond can also influence its susceptibility to cleavage. Electron-withdrawing groups can make the sulfur atoms more electrophilic and thus more prone to nucleophilic attack, potentially decreasing stability.

Quantitative Data on Disulfide Linker Cleavage

The stability of a disulfide linker is often quantified by its half-life (t½) under specific reductive conditions. The data below, compiled from various studies, illustrates the impact of steric hindrance on linker stability in the presence of glutathione.

| Linker Type | Substituent at α-carbon | Reductive Agent | Half-life (t½) | Reference Moiety |

| Unhindered | -H, -H | Glutathione (GSH) | Minutes to < 1 hour | General Thiol-Disulfide |

| Monomethyl (Hindered) | -H, -CH₃ | Glutathione (GSH) | Several hours | DM1 Linker[7] |

| Dimethyl (Highly Hindered) | -CH₃, -CH₃ | Glutathione (GSH) | > 24 hours | SPDB Linker[6] |

| Cyclobutyl (Hindered) | -(CH₂)₃- | Cysteine/GSH | Cleavable/Immolating | PBD Linker[17] |

| Cyclopropyl (Hindered) | -(CH₂)₂- | Cysteine/GSH | Poorly Cleavable | PBD Linker[17] |

Note: Absolute half-life values can vary significantly based on experimental conditions (pH, temperature, GSH concentration). This table is for comparative purposes.

Experimental Protocols for Analysis

Analyzing the cleavage of disulfide linkers is crucial for ADC development. The following are standard protocols for key analytical techniques.

Ellman's Assay: Quantification of Free Thiols

Ellman's assay is a rapid and straightforward colorimetric method to quantify free sulfhydryl groups.[18] As a disulfide bond is cleaved, two free thiol groups are generated. The reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, reacts with these free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[18][19]

Detailed Protocol:

-

Reagents and Buffers:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[19]

-

DTNB Solution: 4 mg/mL DTNB dissolved in Reaction Buffer.[19]

-

Cysteine Standard: Prepare a 1.5 mM stock solution of cysteine hydrochloride monohydrate in Reaction Buffer. Create a serial dilution for a standard curve (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).[19]

-

-

Procedure:

-

To initiate the cleavage reaction, incubate the disulfide-linked compound (e.g., ADC) with a reducing agent (e.g., 5 mM GSH) in a suitable buffer. Take time-point samples.

-

For each sample and standard, add 50 µL of the DTNB solution to 1 mL of the sample/standard in a cuvette or 96-well plate.[19][20]

-

Mix well and incubate at room temperature for 15 minutes to allow for color development.[19]

-

Measure the absorbance at 412 nm using a spectrophotometer.[19][21]

-

Use the standard curve to determine the concentration of free thiols in your samples. The concentration can also be calculated using the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[19]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for monitoring the stability of ADCs and quantifying the release of the payload.[22][23]

-

Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. As the hydrophobic payload is cleaved from the antibody, the resulting naked antibody is less hydrophobic. HIC-HPLC can separate the intact ADC, partially deconjugated ADC, and the fully unconjugated antibody, allowing for the quantification of linker stability over time.[24]

-

Reversed-Phase HPLC (RP-HPLC): Often coupled with mass spectrometry (LC-MS), RP-HPLC is used to separate and quantify the released payload from the reaction mixture.[24][25] By monitoring the decrease in the intact ADC peak and the increase in the free drug peak, a kinetic profile of the cleavage reaction can be established.[23]

General Protocol for Stability Analysis:

-

Incubate the ADC in a relevant biological matrix (e.g., plasma, cytosol extract) or buffer containing a reducing agent (e.g., GSH).

-

At various time points, quench the reaction (e.g., by acidification or adding an alkylating agent like N-ethylmaleimide).

-

Analyze the samples using HIC-HPLC to determine the change in the drug-to-antibody ratio (DAR) or by RP-HPLC to quantify the amount of released payload.

-

Plot the percentage of intact ADC or released drug over time to determine the cleavage kinetics.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for the structural confirmation of cleavage products and for elucidating the precise cleavage mechanism.[26][27]

-

Methodology: The analysis is typically performed by comparing the mass spectra of the ADC sample before and after incubation with a reducing agent.[28] The sample is often digested with a protease (like Pepsin or Papain) under non-reducing conditions to generate smaller fragments containing the linker and payload.[28][29]

-

Non-Reduced vs. Reduced Analysis:

-

Non-Reduced Analysis: The intact or digested ADC is analyzed directly by LC-MS. This allows for the identification of the mass of the entire conjugate or its fragments with the disulfide bond intact.[26][27]

-

Reduced Analysis: The sample is treated with a strong reducing agent (like DTT or TCEP) to break all disulfide bonds before MS analysis.[26][30] Comparing the mass spectra from the non-reduced and reduced samples allows for the unambiguous identification of disulfide-linked peptides and confirms the site of cleavage.[28]

-

-

Fragmentation Techniques: Tandem MS (MS/MS) techniques like Collision-Induced Dissociation (CID) can be used to fragment the disulfide-linked peptides. The fragmentation pattern provides definitive evidence of the connectivity between the linker, drug, and antibody fragments.[31][32]

References

- 2. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 4. What are ADC Linkers? | AxisPharm [axispharm.com]

- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Glutathione - Wikipedia [en.wikipedia.org]

- 11. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]

- 13. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (Open Access) Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. (2019) | Donglu Zhang | 30 Citations [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 17. Linker Immolation Determines Cell Killing Activity of Disulfide-Linked Pyrrolobenzodiazepine Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bmglabtech.com [bmglabtech.com]

- 19. broadpharm.com [broadpharm.com]

- 20. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 21. interchim.fr [interchim.fr]

- 22. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]

- 23. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 24. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]

- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 26. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]

- 28. Protein disulfide bond determination by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 30. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 31. pubs.acs.org [pubs.acs.org]

- 32. books.rsc.org [books.rsc.org]

A Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of cleavable linkers, a critical component in the design and efficacy of Antibody-Drug Conjugates (ADCs). We will delve into the core mechanisms, quantitative performance characteristics, and detailed experimental protocols relevant to the most prevalent classes of cleavable linkers used in oncology and beyond.

Introduction to Antibody-Drug Conjugates and the Role of the Linker

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic small molecule payload.[1] The linker, which covalently connects the antibody and the payload, is a crucial determinant of the ADC's success, influencing its stability, pharmacokinetics, and mechanism of action.[1][2]

Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers within the target cell or the tumor microenvironment.[2][3] This targeted release mechanism is essential for maximizing on-target efficacy while minimizing off-target toxicity.[3] The ability of the released payload to diffuse and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect," is a key feature of many ADCs with cleavable linkers.[4][5]

This guide will focus on the three primary classes of cleavable linkers: pH-sensitive, protease-cleavable, and redox-sensitive linkers.

pH-Sensitive Linkers: Exploiting the Acidic Environment

pH-sensitive linkers are designed to hydrolyze and release their payload in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), while remaining stable at the physiological pH of blood (~7.4).[3][6] Hydrazones are the most common class of pH-sensitive linkers.[]

Mechanism of Action

After an ADC binds to its target antigen on the cell surface, it is internalized via receptor-mediated endocytosis.[8] As the endosomal vesicle matures and acidifies, the lower pH catalyzes the hydrolysis of the hydrazone bond, releasing the payload into the cell.[6][] The stability of the hydrazone linker is highly dependent on its chemical structure, with aromatic hydrazones generally exhibiting greater stability at neutral pH compared to aliphatic ones.[9]

Quantitative Data: pH-Dependent Stability of Hydrazone Linkers

The rate of hydrolysis of hydrazone linkers is critically dependent on pH. The table below summarizes the half-life (t½) of various hydrazone linkers at physiological and acidic pH, demonstrating their selective instability in acidic conditions.

| Linker Type/Structure | Condition (pH) | Half-life (t½) | Reference(s) |

| Aromatic Hydrazone | 7.4 | > 24 hours (only 6% hydrolysis) | [9] |

| 4.5 | ~24 hours (97% release) | [9] | |

| Acyl Hydrazone | 7.0 | > 2.0 hours | [9] |

| 5.0 | 2.4 minutes | [9] | |

| General Hydrazone | 7.0 | 183 hours | [9] |

| 5.0 | 4.4 hours | [9] | |

| Acyl Hydrazone (in cell-free system) | 7.0 | Resistant to hydrolysis | [10] |

| 6.0 | 75 hours | [10] | |

| 5.0 | 4.63 hours | [10] | |

| 4.0 | 1.95 hours | [10] | |

| Silyl Ether Linker | Plasma | > 7 days | [11] |

| Carbonate Linker | Plasma | ~1 day | [11] |

Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Protease-Cleavable Linkers: Utilizing Lysosomal Enzymes

Protease-cleavable linkers incorporate a short peptide sequence that is recognized and cleaved by proteases, such as cathepsins, which are abundant in the lysosomal compartment of cells.[3] The most widely used protease-sensitive linker is the valine-citrulline (Val-Cit) dipeptide.[8]

Mechanism of Action

Following internalization and trafficking to the lysosome, lysosomal proteases, primarily Cathepsin B, recognize and cleave the amide bond within the peptide linker.[8] This cleavage event often triggers a self-immolative cascade through a p-aminobenzyloxycarbonyl (PABC) spacer, which results in the traceless release of the unmodified payload.[8][12] While Val-Cit was designed for Cathepsin B, other lysosomal proteases like Cathepsin L, S, and F can also contribute to its cleavage.[8]

Quantitative Data: In Vivo Linker Stability

The stability of the linker in circulation is a critical determinant of an ADC's therapeutic index.[13] Premature cleavage can lead to off-target toxicity.

| Linker Type | ADC Model | Animal Model | Apparent Linker Half-life | Reference(s) |

| Val-Cit Dipeptide | cAC10-vcMMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [13] |

| Disulfide | h1F6-SPDB-DM4 | Cynomolgus Monkey | ~144 hours (6.0 days) | [13] |

| Val-Cit Dipeptide | Trastuzumab-vc-MMAE | Mouse | Unstable (cleaved by Ces1C) | [12][14] |

| Sulfatase-cleavable | N/A | Mouse | High stability (> 7 days) | [14] |

Note: The Val-Cit linker shows instability in mouse plasma due to cleavage by the carboxylesterase Ces1C, a factor not present in humans, highlighting the importance of species selection in preclinical studies.[12][14]

Redox-Sensitive Linkers: Leveraging the Intracellular Reducing Environment

Redox-sensitive linkers are designed to be cleaved in the highly reducing environment of the cell's cytoplasm, which has a much higher concentration of glutathione (B108866) (GSH) than the extracellular space.[3] These linkers typically contain a disulfide bond.[15]

Mechanism of Action

The concentration of glutathione is approximately 1,000-fold higher in the cytoplasm (1-10 mM) compared to the blood plasma (~5 µM).[15][] After the ADC is internalized, the high intracellular GSH concentration reduces the disulfide bond in the linker, cleaving it and releasing the payload.[] To enhance stability in circulation and prevent premature cleavage, steric hindrance is often introduced near the disulfide bond, for example, by adding methyl groups.[][17]

References

- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Characterization of the pH of folate receptor-containing endosomes and the rate of hydrolysis of internalized acid-labile folate-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]

The Strategic Role of Boc-aminooxy-ethyl-SS-propanol in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-aminooxy-ethyl-SS-propanol is a heterobifunctional, cleavable linker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a Boc-protected aminooxy group and a reducible disulfide bond, allows for a sequential and controlled conjugation strategy. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and quantitative data to support its application in the development of next-generation biotherapeutics.

Introduction to this compound

This compound is a versatile chemical linker designed for the covalent attachment of molecules to biomolecules.[1][2][3][4] Its structure comprises three key functional components:

-

A Boc (tert-butyloxycarbonyl) protecting group: This group masks a highly reactive aminooxy functionality, preventing premature reactions and allowing for a staged conjugation approach.[5] The Boc group can be efficiently removed under mild acidic conditions.[6][7]

-

An aminooxy group (-O-NH2): Once deprotected, this nucleophilic group reacts specifically and efficiently with aldehyde or ketone moieties to form a stable oxime linkage.[8][9][10][11] This bioorthogonal reaction is highly chemoselective and proceeds under physiological conditions.

-

A disulfide (-S-S-) bond: This bond serves as a cleavable element within the linker. It remains stable in the extracellular environment but is readily reduced in the intracellular milieu, where the concentration of reducing agents like glutathione (B108866) is significantly higher.[12][][] This feature is paramount for the targeted release of payloads within cells.

-

A terminal propanol (B110389) (-OH) group: This hydroxyl group offers a potential site for further modification or attachment to a payload molecule, although the primary conjugation strategy typically involves the aminooxy and disulfide functionalities.

The strategic combination of these features makes this compound an ideal candidate for constructing ADCs, where a cytotoxic drug is linked to a monoclonal antibody. The antibody directs the conjugate to a specific target cell, and the linker ensures the stable circulation of the drug until it reaches its destination, whereupon the payload is released.[12][][15]

Core Properties and Specifications

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C9H19NO4S2 | [2] |

| Molecular Weight | 269.38 g/mol | [2] |

| CAS Number | 2128735-21-5 | [2] |

| Appearance | White to off-white solid | N/A |

| Purity | ≥95% | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane) | N/A |

| Storage Conditions | -20°C, desiccated | N/A |

Mechanism of Action in Bioconjugation

The application of this compound in bioconjugation, particularly for the synthesis of an Antibody-Drug Conjugate (ADC), follows a well-defined, multi-step process. This process leverages the distinct chemical reactivities of its functional groups.

The intracellular release of the payload from the ADC is a critical step for its therapeutic efficacy. This process is triggered by the reducing environment of the target cell.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key steps in utilizing this compound for bioconjugation.

Boc Deprotection of the Linker

Objective: To remove the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

-

This compound derivative

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the Boc-protected linker in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA dropwise to the solution (typically 10-20 equivalents, or a 10-20% v/v solution of TFA in DCM).

-

Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker.

Oxime Ligation to an Aldehyde-Modified Biomolecule

Objective: To conjugate the deprotected aminooxy-linker to a biomolecule containing an aldehyde group.

Materials:

-

Deprotected aminooxy-linker

-

Aldehyde-modified biomolecule (e.g., antibody)

-

Aniline (B41778) (as a catalyst)

-

Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Dissolve the aldehyde-modified biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of the deprotected aminooxy-linker in an appropriate solvent (e.g., DMSO).

-

Add the deprotected linker to the biomolecule solution to achieve a desired molar excess (e.g., 10-50 fold molar excess).

-

Add aniline to the reaction mixture to a final concentration of 10-100 mM.

-

Incubate the reaction at room temperature or 37°C for 2-16 hours with gentle agitation.

-

Monitor the conjugation efficiency using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

Purify the resulting bioconjugate from excess linker and catalyst using size-exclusion chromatography.

Reductive Cleavage of the Disulfide Bond

Objective: To release the conjugated payload by reducing the disulfide bond.

Materials:

-

Disulfide-linked bioconjugate

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical HPLC or LC-MS system

Procedure:

-

Dissolve the disulfide-linked bioconjugate in PBS to a known concentration.

-

Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP).

-

Add the reducing agent to the bioconjugate solution to a final concentration of 1-20 mM.

-

Incubate the reaction at 37°C for 1-4 hours.

-

Analyze the reaction mixture by HPLC or LC-MS to confirm the cleavage of the disulfide bond and the release of the payload.

Quantitative Data and Performance Metrics

The efficiency of each step in the bioconjugation process is critical for the successful development of a functional bioconjugate. The following table summarizes typical quantitative data associated with the use of linkers similar to this compound.

| Parameter | Typical Range/Value | Notes | Reference |

| Boc Deprotection Yield | >90% | Reaction conditions can be optimized for sensitive substrates. | [16] |

| Oxime Ligation Efficiency | 70-95% | Dependent on pH, catalyst concentration, and reaction time. | [17] |

| Rate Constant of Oxime Ligation (k) | 10¹ - 10³ M⁻¹s⁻¹ | Aniline catalysis significantly accelerates the reaction. | [17] |

| Stability of Oxime Linkage (t½ at pH 7.4) | > 7 days | The oxime bond is generally stable under physiological conditions. | [18] |

| Disulfide Cleavage Efficiency (in vitro) | >95% within 1-2 hours | With excess reducing agent (e.g., DTT, TCEP). | [19] |

| Payload Release in Cytosolic Mimicking Conditions | >90% within 4 hours | In the presence of physiological concentrations of glutathione. | [12][] |

Conclusion

This compound stands out as a highly effective and versatile tool for advanced bioconjugation applications. Its well-defined and predictable chemistry, coupled with the ability to achieve site-specific conjugation and controlled payload release, makes it an invaluable asset in the design and synthesis of targeted therapeutics like ADCs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to harness the full potential of this powerful linker in their quest for more effective and safer biopharmaceuticals. The continued exploration and optimization of such linker technologies will undoubtedly pave the way for the next generation of precision medicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. This compound | TargetMol [targetmol.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. jk-sci.com [jk-sci.com]

- 8. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 11. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 15. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Oxime Ligation for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxime ligation has emerged as a cornerstone of bioorthogonal chemistry, providing a robust and highly selective method for the covalent modification of proteins and other biomolecules. This technique involves the reaction between an aminooxy or hydrazine (B178648) group and an aldehyde or ketone to form a stable oxime or hydrazone bond, respectively.[1] Its high chemoselectivity, the stability of the resulting conjugate, and its performance under mild, aqueous conditions make it an invaluable tool in chemical biology, drug development, and materials science.[2][3] This guide details the core chemistry, catalytic mechanisms, quantitative performance metrics, key applications, and experimental protocols associated with oxime ligation for protein modification.

The Chemistry of Oxime Ligation

Oxime ligation is a chemoselective reaction that can be conducted in living systems without interfering with native biological processes.[4] The reaction's foundation is the condensation of a carbonyl group (an aldehyde or ketone) with an α-effect nucleophile, typically an alkoxyamine (also known as an aminooxy group), to form a stable C=N-O bond.[5]

The key features that make this reaction ideal for bioconjugation are:

-

High Chemoselectivity: Aldehyde and ketone functionalities are rare in biological systems, ensuring that the ligation occurs specifically at the intended site.[1]